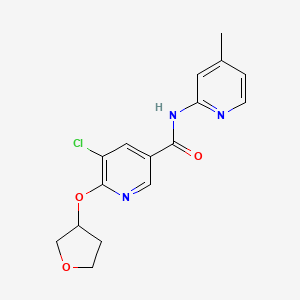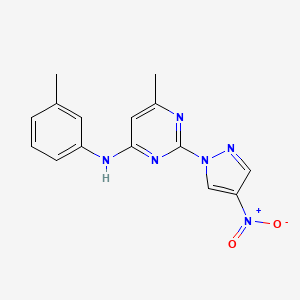![molecular formula C26H23ClN6O2S B2847072 2-[(2-chlorobenzyl)thio]-7-(3-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 536991-58-9](/img/structure/B2847072.png)
2-[(2-chlorobenzyl)thio]-7-(3-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class . These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as 1D and 2D NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the amide, amine, carbonyl, azide, and alkyne groups could potentially participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure and the specific functional groups present. These properties could include its density, thermal stability, and detonation performance .Scientific Research Applications
Synthesis and Chemical Properties
Research in the field of heterocyclic chemistry often explores the synthesis of complex molecules like triazolopyrimidines due to their potential pharmacological activities. For instance, the synthesis of thiazolopyrimidines and triazolopyrimidines involves multistep chemical reactions that provide insights into the structural complexity and reactivity of these compounds (Haiza et al., 2000). These synthetic routes contribute to the development of novel compounds with potential for further modification and optimization for various applications.
Biological Activity and Applications
Compounds similar to 2-[(2-chlorobenzyl)thio]-7-(3-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide have been investigated for their biological activities. For example, triazolopyrimidines have been evaluated for their antimicrobial and antioxidant activities, suggesting potential applications in the development of new antimicrobial agents (Gilava et al., 2020). Furthermore, derivatives of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products have shown anti-inflammatory and analgesic properties, indicating their relevance in medicinal chemistry for developing new therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial Evaluation
The synthesis of new thienopyrimidine derivatives and their evaluation for antimicrobial activity highlight the ongoing interest in developing compounds that could serve as potent antimicrobial agents. This research direction is critical in addressing the global challenge of antibiotic resistance and finding new, effective compounds for treating infections (Bhuiyan et al., 2006).
Future Directions
properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-7-(3-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN6O2S/c1-16-22(24(34)30-19-9-6-12-28-14-19)23(17-8-5-10-20(13-17)35-2)33-25(29-16)31-26(32-33)36-15-18-7-3-4-11-21(18)27/h3-14,23H,15H2,1-2H3,(H,30,34)(H,29,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXQAUVBJSHIPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3Cl)N1)C4=CC(=CC=C4)OC)C(=O)NC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-chlorobenzyl)thio]-7-(3-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

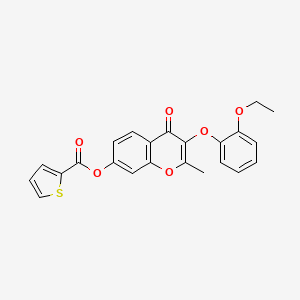
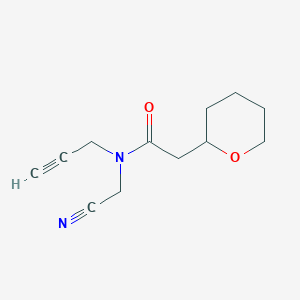
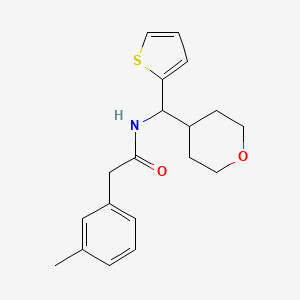
![2-(2,4-dioxo-7-phenyl-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-[4-(methylthio)benzyl]acetamide](/img/structure/B2846995.png)
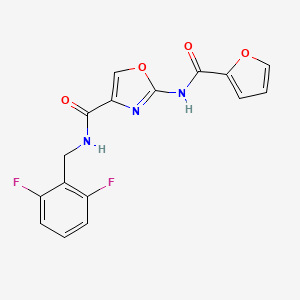
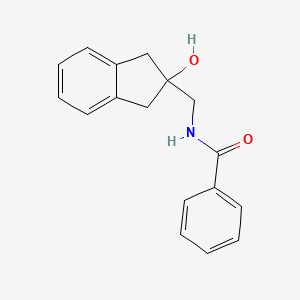
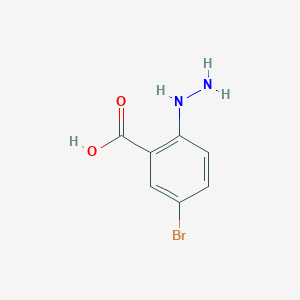
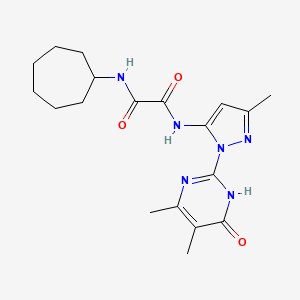
![7-Azepan-1-yl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2847005.png)
![beta-Cyclodextrin, cyclic 6A,6D-[1,1-biphenyl]-4,4-disulfonat](/img/structure/B2847006.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2847008.png)
